2-Chloro-4-(4-isopropylphenyl)thiazole
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Overview
Description
2-Chloro-4-(4-isopropylphenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry . The molecular formula of this compound is C12H12ClNS, and it has a molecular weight of 237.75 g/mol .
Preparation Methods
The synthesis of 2-Chloro-4-(4-isopropylphenyl)thiazole typically involves the reaction of 4-isopropylbenzaldehyde with thioamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-4-(4-isopropylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, which may alter its biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide (DMF) and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(4-isopropylphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-isopropylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function . The chlorine atom and isopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-4-(4-isopropylphenyl)thiazole can be compared with other thiazole derivatives, such as:
2-Amino-4-(4-isopropylphenyl)thiazole: Similar structure but with an amino group instead of a chlorine atom, leading to different biological activities.
2-Methyl-4-(4-isopropylphenyl)thiazole: Contains a methyl group instead of chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-(4-propan-2-ylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWCAQCGCNPYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99797-29-2 |
Source
|
Record name | 2-chloro-4-(4-isopropylphenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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